DiBAC4(3)
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Overview
Description
Preparation Methods
The synthesis of DiBAC4(3) involves the reaction of 1,3-dibutylbarbituric acid with trimethine oxonol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature. The product is then purified through crystallization or chromatography to achieve a high degree of purity .
Chemical Reactions Analysis
DiBAC4(3) primarily undergoes reactions related to its function as a membrane potential indicator. Upon membrane depolarization, it enters the cytosol and binds to lipid membranes and intracellular proteins. This binding results in a fluorescence change, which can be measured using flow cytometry or fluorescence microscopy . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Scientific Research Applications
DiBAC4(3) has a wide range of applications in scientific research:
Chemistry: It is used to measure membrane potentials in various chemical systems.
Biology: It is employed to study the membrane potential dynamics in live or fixed mammalian and bacterial cells.
Mechanism of Action
DiBAC4(3) exerts its effects by entering depolarized cells and binding to intracellular proteins or membranes. This binding results in an increase in fluorescence, which can be measured to determine changes in membrane potential. The compound is particularly useful for studying the activation of large-conductance calcium-activated potassium channels in arterial smooth muscle cells . It can also be used to detect the hyperpolarizing effects of hydrogen sulfide donors in vascular smooth muscle cells .
Comparison with Similar Compounds
DiBAC4(3) is unique in its ability to provide a slow-response measurement of membrane potential changes. Similar compounds include:
DiBAC2(3): Another bis-oxonol dye with similar properties but different spectral characteristics.
DiBAC4(3) stands out due to its high sensitivity and ability to provide detailed information about membrane potential dynamics in various biological systems.
Properties
CAS No. |
110425-49-5 |
---|---|
Molecular Formula |
C27H40N4O6 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3/b14-13+ |
InChI Key |
ATJCYSYHWGQAET-BUHFOSPRSA-N |
SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
Isomeric SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
Synonyms |
is(1,3-dibutylbarbiturate)trimethine oxonol bis(1,3-dibutylbarbituric acid)trimethyne oxonol di-BA-C4 diBA-C4 DiBaC4 |
Origin of Product |
United States |
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